5-Bromo-3-chloro-2-propoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWALSJSXHULGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745081 | |
| Record name | 5-Bromo-3-chloro-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-07-4 | |
| Record name | 5-Bromo-3-chloro-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 3 Chloro 2 Propoxypyridine
Retrosynthetic Analysis of the 5-Bromo-3-chloro-2-propoxypyridine Skeleton
A retrosynthetic analysis of this compound reveals several potential synthetic routes. The most straightforward disconnection involves the bond between the pyridine (B92270) ring and the propoxy group. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the final step, where a propanol (B110389) or propoxide species displaces a suitable leaving group at the 2-position of a 5-bromo-3-chloro-2-halopyridine precursor.
A key precursor in this strategy is a 2,3,5-trihalopyridine, such as 5-bromo-2,3-dichloropyridine (B1281206). The differential reactivity of the halogen atoms on the pyridine ring is crucial for the regioselective introduction of the propoxy group. The carbon at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 3-position, a principle that underpins the feasibility of this approach. vaia.com
Further retrosynthetic disconnection of the 5-bromo-2,3-dichloropyridine intermediate points towards a suitable pyridine or pyridinone precursor. A plausible starting point could be a commercially available or readily synthesized pyridinone, such as 5-bromo-3-chloro-2-pyridone. This pyridinone could then be converted to the corresponding 2-chloropyridine (B119429) derivative. The synthesis of such precursors often involves multi-step sequences, including regioselective halogenation reactions.
Synthesis of Halogenated Pyridine Precursors
The successful synthesis of this compound is highly dependent on the efficient and regioselective preparation of appropriately halogenated pyridine intermediates.
Regioselective Bromination and Chlorination Strategies
Achieving the desired 5-bromo-3-chloro substitution pattern on a pyridine ring requires precise control over halogenation reactions. Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring and can lead to mixtures of products. nih.gov More sophisticated methods are therefore employed.
One common strategy involves the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation provides the halogenated pyridine. For instance, the treatment of pyridine N-oxides with phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can yield chloropyridines.
Another powerful technique for regioselective halogenation involves directed ortho-metalation. In this approach, a directing group on the pyridine ring guides a strong base to deprotonate a specific ortho position, creating an organometallic intermediate that can then be quenched with an electrophilic halogen source (e.g., Br₂ or C₂Cl₆).
Furthermore, methods have been developed for the direct C-H halogenation of pyridines under specific catalytic conditions, sometimes involving radical pathways. nih.gov The choice of halogenating agent and reaction conditions is critical to control the regioselectivity. For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used as sources of electrophilic bromine and chlorine, respectively.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-4-chloropyridine | N-Bromosuccinimide, CH₂Cl₂, 0 °C | 2-Amino-5-bromo-4-chloropyridine | >80% | google.com |
| 2,6-Dichloropyridine-3-carboxylic acid | N-Bromosuccinimide, H₂SO₄ | 5-Bromo-2,6-dichloropyridine-3-carboxylic acid | - | pharm.or.jp |
Conversion of Pyridinols and Pyridinamines to Halopyridines
Pyridinols (hydroxypyridines) and pyridinamines (aminopyridines) are versatile precursors for the synthesis of halopyridines. Pyridinols exist in equilibrium with their pyridone tautomers.
A standard method for converting a 2-pyridinone to a 2-chloropyridine is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is analogous to the conversion of a carboxylic acid to an acid chloride. For example, 5-bromouracil (B15302) can be converted to 5-bromo-2,4-dichloropyrimidine (B17362) using PCl₅, a reaction that provides a model for the chlorination of a brominated pyridinone. chemicalbook.com
Pyridinamines can be converted to halopyridines via diazotization followed by a Sandmeyer-type reaction. The amino group is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate can then be reacted with a copper(I) halide (e.g., CuCl or CuBr) to introduce the corresponding halogen onto the pyridine ring. A patent describes the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) from 2-amino-5-bromo-4-chloropyridine via a diazotization-chlorination sequence. google.com
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromo-4-chloropyridine | 1. NaNO₂, HCl, -30 °C; 2. CuCl | 5-Bromo-2,4-dichloropyridine | >50% (overall) | google.com |
| 5-Bromouracil (pyrimidine analogue) | PCl₅, 1,1,2-trichloroethane, reflux | 5-Bromo-2,4-dichloropyrimidine | 99.5% | chemicalbook.com |
Introduction of the Propoxy Group
The final step in the synthesis of this compound is the introduction of the propoxy group onto the di- or tri-halogenated pyridine precursor.
Nucleophilic Alkoxylation Reactions at the 2-Position of Pyridine
The introduction of an alkoxy group, such as a propoxy group, onto a halopyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgyoutube.com In this reaction, an alkoxide nucleophile (in this case, propoxide) attacks the electron-deficient pyridine ring, displacing a halide leaving group. The reaction is generally carried out by treating the halopyridine with sodium or potassium propoxide, which can be generated in situ by reacting propanol with a strong base like sodium hydride (NaH) or potassium tert-butoxide.
For a substrate like 5-bromo-2,3-dichloropyridine, the SNAr reaction is expected to occur selectively at the 2-position. The electron-withdrawing nitrogen atom in the pyridine ring activates the adjacent (2- and 6-) and para (4-) positions towards nucleophilic attack. vaia.com The 2-position is generally more reactive than the 3-position in SNAr reactions. vaia.comthieme-connect.com
Role of Leaving Groups in Propoxylation Efficiency
The efficiency of the nucleophilic alkoxylation reaction is significantly influenced by the nature of the leaving group at the 2-position. In SNAr reactions on aromatic rings, the typical leaving group ability follows the order F > Cl ≈ Br > I. rsc.org This trend is somewhat counterintuitive compared to SN2 reactions and is attributed to the two-step mechanism of SNAr. The first step, the attack of the nucleophile to form a negatively charged Meisenheimer complex, is often the rate-determining step. A more electronegative halogen, like fluorine, strongly polarizes the C-X bond, making the carbon atom more electrophilic and thus accelerating the initial attack by the nucleophile.
However, in some cases, the second step, the departure of the leaving group to restore aromaticity, can become rate-limiting. In such scenarios, the C-X bond strength becomes more important, and the order of reactivity can change. For pyridine systems, the reactivity of halogens as leaving groups can also be influenced by the solvent and the specific nucleophile used. nih.gov In the context of synthesizing this compound from a 5-bromo-2,3-dihalopyridine, having a chlorine atom at the 2-position provides a good balance of reactivity and availability of the precursor.
| Substrate | Nucleophile | Conditions | Observation | Reference |
|---|---|---|---|---|
| 2-Chloropyridine vs. 3-Chloropyridine | General Nucleophiles | - | 2-Chloropyridine is significantly more reactive. | vaia.com |
| 2,6-Dichloropyridine-3-carboxylate | Sodium methoxide | DMF or MeOH | Regioselective substitution at the 6-position. | nih.gov |
| 3-Bromo-2-chloropyridine | NaSMe | DMF, 0 °C to rt | Selective substitution of the 2-chloro group. | thieme-connect.com |
Chemical Reactivity and Derivatization Studies of 5 Bromo 3 Chloro 2 Propoxypyridine
Halogen-Specific Reactivity Profiles
The distinct electronic nature of the bromo and chloro substituents, combined with their positions on the pyridine (B92270) ring, allows for selective reactions, particularly nucleophilic aromatic substitution.
Selective Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile replaces a leaving group (in this case, a halide) on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org
In the context of multi-halogenated pyridines, the position of the halogen and the nature of the nucleophile often determine which halogen is substituted. For instance, in 5-bromo-2-chloro-3-fluoropyridine (B1227324), catalytic amination conditions lead to the selective substitution of the bromide, while under neat conditions without a catalyst, the 2-chloro position is preferentially substituted. researchgate.net Furthermore, specific conditions can be employed to selectively substitute the fluorine atom. researchgate.net This highlights the nuanced control that can be achieved in SNAr reactions on polyhalogenated pyridines.
Competitive Reactivity of Bromo and Chloro Substituents
In dihalogenated pyridines, the relative reactivity of the bromo and chloro substituents in SNAr reactions is not always straightforward. While the C-Cl bond is generally stronger than the C-Br bond, the regioselectivity of the substitution is often governed by the stability of the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to a halogen can significantly activate it towards nucleophilic attack. libretexts.org
In the case of 5-Bromo-3-chloro-2-propoxypyridine, the propoxy group at the 2-position is an electron-donating group, which can influence the reactivity of the adjacent chloro group at the 3-position. The relative positions of the bromo and chloro groups and the nature of the incoming nucleophile will ultimately determine the competitive reactivity. For example, in the reaction of 3-bromo-2-chloropyridines with n-butyllithium, the reaction can proceed via a pyridyne intermediate. bath.ac.uk
Organometallic Reactions
The halogen atoms on this compound provide handles for various organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Directed Ortho-Metalation and Lithiation Studies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles. organic-chemistry.orgwikipedia.org
While the propoxy group in this compound could potentially act as a directing group, the presence of the halogen atoms introduces the possibility of halogen-metal exchange. The relative rates of deprotonation versus halogen-metal exchange would depend on the specific organolithium reagent used and the reaction conditions. For instance, in some haloaryls, deprotonative generation of a haloaryllithium can be achieved in a batch reactor. organic-chemistry.org It is also known that in the presence of appropriate directing groups, efficient lithiation of pyridine rings can occur. harvard.edu
Grignard Reagent Formation and Subsequent Functionalization
Grignard reagents, with the general formula R-Mg-X, are versatile nucleophiles in organic synthesis. byjus.comsigmaaldrich.com They are typically formed by the reaction of an organic halide with magnesium metal. byjus.comsigmaaldrich.com The bromo substituent at the 5-position of this compound would be expected to be more reactive towards magnesium than the chloro substituent, allowing for the selective formation of the corresponding Grignard reagent.
Once formed, this Grignard reagent can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce new functional groups at the 5-position of the pyridine ring. byjus.commasterorganicchemistry.com For example, the reaction of a Grignard reagent with an aldehyde or ketone, followed by a protonation step, yields a secondary or tertiary alcohol, respectively. masterorganicchemistry.com
Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromo and chloro substituents on this compound are both potential sites for such reactions.
Suzuki cross-coupling reactions, which involve the coupling of an organoboron compound with an organic halide, are particularly common. uzh.chworktribe.com In the context of dihalogenated pyridines, the chemoselectivity of the coupling often depends on the relative reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for sequential functionalization. For instance, a Suzuki coupling could be performed selectively at the 5-bromo position, leaving the 3-chloro position intact for a subsequent, different cross-coupling reaction.
The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For example, in the cross-coupling of 5-bromo-1,2,3-triazine (B172147) with boronic acids, the dppf ligand was found to be effective. uzh.ch Similarly, in the amination of 5-bromo-2-chloropyridine, a palladium-Xantphos complex showed high selectivity for the substitution of the bromine atom. researchgate.net
Table of Reaction Conditions for Cross-Coupling Reactions
| Reactant | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 5-bromo-1,2,3-triazine | Boronic acids | Pd(dppf)Cl2 / Na2CO3 | (Hetero)aryl-1,2,3-triazines | up to 97 | uzh.ch |
| 5-bromopyrimidine | Triisopropylborate | n-BuLi, then Pd(PPh3)2Cl2 | 5-Pyrimidylboronic acid | - | worktribe.com |
| 4,6-dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh3)2Cl2 / Na2CO3 | 4,6-bis(5-pyrimidyl)pyrimidine | 56 | worktribe.com |
| 5-bromo-2-chloropyridine | Amines | Pd2(dba)3 / Xantphos | 5-amino-2-chloropyridine | 96 | researchgate.net |
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. mdpi.com This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate is known for its mild reaction conditions and high tolerance for a wide range of functional groups. mdpi.comnih.gov
In the context of this compound, the bromine atom at the C5 position is anticipated to be significantly more reactive than the chlorine atom at the C3 position in the Suzuki-Miyaura coupling. This chemoselectivity is a common feature in palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles, where the C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond. beilstein-journals.org
Studies on similarly substituted pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated that substitution occurs preferentially at the most reactive halogen positions. beilstein-journals.org For this compound, this would allow for the selective arylation or heteroarylation at the C5 position, leaving the C3-chloro substituent intact for subsequent transformations. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base (e.g., K₃PO₄, Na₂CO₃) and a solvent system like dioxane/water or toluene (B28343). mdpi.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table is based on reactions with analogous compounds to illustrate expected conditions.
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |
| 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 95% |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines, a transformation that is fundamental in the synthesis of pharmaceuticals and other advanced materials. rug.nl
For this compound, the C5-bromo position is the primary site for Buchwald-Hartwig amination. Research on the closely related 5-bromo-2-propoxypyridine (B1292393) has shown that it couples efficiently with anilines, such as 2-chloroaniline, on a large scale. nih.gov In a key study for the synthesis of the potential alcohol addiction treatment agent, 3-PBC, the amination was achieved in 87% yield using a palladium acetate (B1210297) catalyst with the X-Phos ligand and cesium carbonate as the base. nih.gov
Furthermore, studies on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrate the pronounced selectivity of this reaction. Using a palladium catalyst with the Xantphos ligand, amination occurs exclusively at the C-Br bond, with no reaction observed at the C-Cl (or C-F) position. nih.gov This high degree of selectivity allows for the precise introduction of an amino group at the C5 position of this compound, creating a valuable intermediate for further diversification.
Table 2: Buchwald-Hartwig Amination of Related Bromopyridines
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Yield | Reference |
| 5-Bromo-2-propoxypyridine | 2-Chloroaniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 87% | nih.gov |
| 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 99% | nih.gov |
| 5-Bromo-2-chloro-3-fluoropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 99% | nih.gov |
Sonogashira, Heck, and Stille Coupling Applications
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglucp.net This reaction would be expected to proceed selectively at the C5-bromo position of this compound, yielding a 5-alkynyl-3-chloro-2-propoxypyridine derivative. Such products are valuable intermediates, as the alkyne moiety can undergo a wide range of further transformations. researchgate.netsioc-journal.cn
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com For this compound, a Heck reaction would likely occur at the C-Br bond, allowing for the introduction of a vinyl group at the C5 position. The reaction typically requires a palladium catalyst, a base, and is known for its trans selectivity. organic-chemistry.orgnih.gov The resulting styrenyl-type pyridine could be a precursor for various polymers or complex molecules.
The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents. libretexts.org When applied to this compound, the Stille coupling would selectively functionalize the C5 position. mdpi.com Although highly effective, the toxicity of the tin reagents and byproducts is a significant drawback. organic-chemistry.org
Table 3: Overview of Expected C-C Coupling Reactions
| Coupling Reaction | Coupling Partner | Expected Product at C5 | Key Features |
| Sonogashira | Terminal Alkyne | Alkynyl group | Forms C(sp)-C(sp²) bonds; uses Pd/Cu catalysis. organic-chemistry.org |
| Heck | Alkene | Alkenyl group | Forms C(sp²)-C(sp²) bonds; excellent stereoselectivity. organic-chemistry.org |
| Stille | Organostannane | Aryl, Alkenyl, etc. | Tolerates many functional groups; toxic tin reagents. organic-chemistry.orgwikipedia.org |
Negishi Coupling for C-C Bond Formation
The Negishi coupling is a highly versatile and powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgtaylorandfrancis.com
For this compound, the Negishi coupling offers a robust method for introducing a wide variety of alkyl, aryl, or vinyl substituents. As with other palladium-catalyzed reactions, the coupling is expected to occur selectively at the more labile C-Br bond. orgsyn.org The organozinc reagents required for the coupling can be prepared from the corresponding organic halides, and the reaction generally proceeds with high yield under mild conditions. organic-chemistry.orgnih.gov Its application is particularly valuable in the synthesis of complex natural products where joining intricate molecular fragments is required. taylorandfrancis.com A patent describing the coupling of Grignard reagents with 3-bromo-5-chloro-pyridines using a nickel catalyst highlights the feasibility of C-C bond formation on this scaffold. google.com
Functional Group Interconversions Involving the Propoxy Moiety
The 2-propoxy group on the pyridine ring is generally a stable ether linkage. However, its modification or cleavage can be achieved under specific conditions. In chemical ionization mass spectrometry studies of various propoxypyridines, a characteristic fragmentation pathway is the loss of propene from the protonated molecular ion. nih.govacs.org This indicates that under certain energetic or acidic conditions, the C-O bond of the ether can be cleaved.
In synthetic applications, the propoxy group is often intended to remain intact while transformations are carried out elsewhere on the molecule. For instance, patents describe reactions on other parts of 3-bromo-5-chloro-pyridine derivatives where the ether linkage is preserved. google.comgoogle.com The stability of the propoxy group makes it a useful directing group or a simple alkoxy substituent that modifies the electronic properties of the pyridine ring without participating in many common reactions. Deliberate cleavage of the propoxy group to reveal a 2-hydroxypyridine (B17775) (or its tautomeric 2-pyridone form) would typically require harsh conditions, such as strong acid (e.g., HBr, HI) or Lewis acids (e.g., BBr₃).
Radical Reactions and Photochemical Transformations for Pyridine Functionalization
The functionalization of pyridine rings can also be achieved through radical and photochemical pathways. These methods offer alternative strategies to traditional cross-coupling reactions, sometimes providing unique reactivity and selectivity. For halogenated pyridines like this compound, both the C-H bonds and the carbon-halogen bonds are potential sites for reaction.
Photochemical stimulation can induce the homolytic cleavage of the carbon-halogen bond, generating a pyridyl radical. The C-Br bond, being weaker than the C-Cl bond, would be the more likely site for such a cleavage. This pyridyl radical could then be trapped by various radical acceptors or participate in cyclization reactions. Photostimulated SRN1 (substitution radical-nucleophilic unimolecular) reactions have been described for 2-bromopyridine, where it reacts with nucleophiles like nitrile-stabilized carbanions under irradiation. acs.org
Additionally, recent advances in photoredox catalysis have enabled a variety of C-H functionalization reactions on electron-deficient rings like pyridine. mdpi.com These reactions often proceed under mild conditions using visible light and a suitable photocatalyst. While direct C-H functionalization of this compound has not been specifically reported, methods for the C3-amination of pyridines via photochemically generated radical intermediates suggest that such transformations are plausible. researchgate.net
Advanced Spectroscopic and Structural Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Chemical Shift and Coupling Constant Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Electron-withdrawing groups deshield protons, shifting their signals downfield to higher ppm values, while electron-donating groups cause an upfield shift. ucl.ac.uk
For 5-Bromo-3-chloro-2-propoxypyridine, the propoxy group protons exhibit characteristic signals. The terminal methyl (CH₃) protons are expected to appear as a triplet, the methylene (B1212753) (CH₂) group adjacent to the methyl group as a multiplet (sextet), and the methylene group attached to the oxygen atom (OCH₂) as a triplet. The two aromatic protons on the pyridine (B92270) ring will appear as distinct signals due to their different electronic environments.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 | ~7.8-8.0 | d |
| H-6 | ~8.1-8.3 | d |
| O-CH₂- | ~4.3-4.5 | t |
| -CH₂- | ~1.8-2.0 | sextet |
| -CH₃ | ~1.0-1.2 | t |
d = doublet, t = triplet
¹³C NMR for Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization state and electronic environment.
In this compound, five distinct signals are expected for the pyridine ring carbons and three signals for the propoxy group carbons. The carbon attached to the oxygen (C-2) will be significantly downfield, while the carbons bearing the bromine (C-5) and chlorine (C-3) will also show characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160-165 |
| C-3 | ~125-130 |
| C-4 | ~140-145 |
| C-5 | ~115-120 |
| C-6 | ~145-150 |
| O-CH₂- | ~70-75 |
| -CH₂- | ~20-25 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would confirm the connectivity within the propoxy chain (CH₃ to the adjacent CH₂ and that CH₂ to the OCH₂) and the coupling between the two aromatic protons (H-4 and H-6). magritek.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This allows for the unambiguous assignment of each proton and its corresponding carbon atom. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for piecing together the entire molecular structure, for instance, by showing correlations from the OCH₂ protons to the C-2 of the pyridine ring, and from the aromatic protons to neighboring carbons. magritek.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is key for determining the three-dimensional conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. alevelchemistry.co.ukscirp.org For this compound (C₈H₉BrClNO), the expected exact mass would be calculated and compared to the experimental value, with a very small mass error confirming the elemental composition. chemscene.com
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. The molecule will break apart in predictable ways upon ionization, and the masses of the resulting fragments can be used to deduce the original structure. Common fragmentation pathways for this molecule might include the loss of the propoxy group, the bromine atom, or the chlorine atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgmsu.edu Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. libretexts.org
For this compound, the IR spectrum would be expected to show:
C-H stretching vibrations from the alkyl chain and the aromatic ring (around 2850-3100 cm⁻¹).
C-O stretching of the ether linkage (around 1050-1250 cm⁻¹).
C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).
C-Br and C-Cl stretching vibrations, which typically appear in the fingerprint region at lower wavenumbers.
Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.
Computational and Theoretical Chemistry Investigations
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 5-Bromo-3-chloro-2-propoxypyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), provide a detailed picture of its electronic environment. researchgate.netelectrochemsci.org
Key aspects of the analysis include the distribution of electron density, which is heavily influenced by the electronegative chlorine and bromine atoms, the nitrogen atom in the pyridine (B92270) ring, and the oxygen of the propoxy group. This distribution is fundamental to understanding the molecule's polarity and intermolecular interactions.
Molecular orbital (MO) analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO is likely distributed across the π-system of the ring, influenced by the electron-withdrawing halogen substituents.
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar halogenated pyridine derivatives.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons on the pyridine ring are expected to be downfield due to the ring's aromaticity and the influence of the halogens. The propoxy group protons would show characteristic shifts corresponding to their proximity to the oxygen atom and the aromatic ring. libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | 160.5 |
| C3 | - | 118.0 |
| C4 | 7.95 | 142.3 |
| C5 | - | 115.8 |
| C6 | 8.10 | 148.2 |
| O-CH₂ | 4.35 | 70.1 |
| CH₂-CH₃ | 1.85 | 22.5 |
Note: Predicted shifts are relative to TMS and are examples based on computational models for substituted pyridines. libretexts.orgpdx.edu Actual experimental values may vary.
IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional modes of the molecular bonds. For this compound, key predicted vibrations would include the C-Br and C-Cl stretching frequencies, the pyridine ring breathing modes, and the C-O-C stretching of the propoxy ether linkage. mewaruniversity.org Comparing calculated frequencies with experimental IR spectra helps in assigning the observed absorption bands. dergipark.org.tr
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is invaluable for studying the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.
For a di-halogenated pyridine like this, common reactions include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). nih.gov Computational studies can:
Model Transition States: Determine the geometry and energy of the highest-energy point along the reaction coordinate. This is crucial for understanding the reaction rate.
Evaluate Regioselectivity: Predict whether a reaction is more likely to occur at the bromine- or chlorine-substituted position by comparing the activation barriers for both pathways.
Assess Catalytic Cycles: In metal-catalyzed reactions, DFT can be used to model each step of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, providing insights into the role of the catalyst and ligands. rsc.org
For example, a study on the amination of a related bromo-propoxypyridine demonstrated the use of computational modeling to understand catalyst and solvent effects on the reaction outcome. nih.govrsc.org
Conformational Analysis of the Propoxy Group and Pyridine Ring
The flexibility of the propoxy group attached to the pyridine ring gives rise to different possible conformations (rotamers). Conformational analysis, performed by systematically rotating the dihedral angles of the propoxy chain and calculating the corresponding energy, is used to identify the most stable conformers.
Quantum Chemical Descriptors (e.g., Fukui Functions, Electrostatic Potential) for Reactivity Prediction
Several quantum chemical descriptors derived from DFT calculations can predict the reactivity of this compound. electrochemsci.orgasianpubs.org
Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com For this molecule, the nitrogen atom would be a site of negative potential, while the areas near the hydrogen atoms and potentially the halogen atoms (due to σ-holes) would show positive potential.
Fukui Functions: The Fukui function, f(r), is a reactivity indicator that describes how the electron density at a point r changes with a change in the total number of electrons. wikipedia.orgscm.com It helps identify the most electrophilic and nucleophilic sites within a molecule. faccts.denih.gov
f⁺(r): Predicts sites for nucleophilic attack (where an electron is added).
f⁻(r): Predicts sites for electrophilic attack (where an electron is removed).
f⁰(r): Predicts sites for radical attack.
Analysis of these functions can provide a more nuanced view of reactivity than ESP maps alone, pinpointing specific atoms most likely to participate in a reaction. mdpi.com
Table 3: Global Reactivity Descriptors
| Descriptor | Definition | Predicted Significance |
|---|---|---|
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. dergipark.org.tr |
| Electronegativity (χ) | -(HOMO + LUMO) / 2 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of the molecule. asianpubs.org |
Note: These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Solvation Effects on Molecular Structure and Reactivity
Reactions are almost always carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects using various solvation models.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. iaea.orgnih.govacs.org Using PCM, one can calculate how the solvent environment affects:
Molecular Geometry: The structure of the molecule may slightly change in response to the solvent's polarity.
Electronic Properties: The HOMO-LUMO gap and dipole moment can be altered in a solvent. acs.org
Reaction Barriers: The stability of charged or polar transition states can be dramatically affected by the solvent, thus altering the activation energy and reaction rate. acs.org
For this compound, studying solvation effects is crucial for accurately predicting its behavior in different reaction media, from nonpolar solvents like toluene (B28343) to polar aprotic solvents like DMF. researchgate.net
Applications in Organic Synthesis and Advanced Materials Research
5-Bromo-3-chloro-2-propoxypyridine as a Versatile Building Block
In synthetic organic chemistry, "building blocks" are foundational molecules used to construct more complex compounds. cymitquimica.com this compound is recognized as a key heterocyclic building block, prized for its predictable reactivity which enables the systematic construction of elaborate chemical structures. cymitquimica.combldpharm.com The differential reactivity of the C-Br and C-Cl bonds, often exploited in transition metal-catalyzed cross-coupling reactions, allows for controlled, stepwise functionalization of the pyridine (B92270) core. rsc.org
The primary utility of this compound lies in its capacity to serve as a precursor to a wide array of polysubstituted pyridines. The halogen atoms at the 3- and 5-positions are ideal handles for introducing new functional groups through various cross-coupling reactions.
Researchers have demonstrated that brominated pyridines readily participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an arylboronic acid. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com This methodology is directly applicable to this compound to introduce diverse aryl or heteroaryl groups at the 5-position.
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. A prime example involves the coupling of 5-bromo-2-propoxypyridine (B1292393) with substituted anilines using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, a specialized phosphine (B1218219) ligand (like X-Phos), and a base to produce N-aryl-6-propoxypyridin-3-amines in high yield. core.ac.uk This demonstrates a reliable pathway to introduce nitrogen-based substituents.
Negishi Coupling: This method involves the reaction of an organozinc reagent with the halogenated pyridine, catalyzed by a palladium complex. It is a mild and efficient way to create 2-aryl-substituted pyridines from the corresponding 2-halopyridines. organic-chemistry.org
The presence of two different halogens (bromine and chlorine) on the pyridine ring allows for selective or sequential reactions, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed couplings. This enables the synthesis of pyridine derivatives with distinct substituents at both the 3- and 5-positions.
Table 1: Common Cross-Coupling Reactions for Modifying Halopyridines
| Reaction Name | Catalyst/Reagents | Bond Formed | Function | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄, Arylboronic Acid | C-C | Introduces aryl/heteroaryl groups | mdpi.com |
| Buchwald-Hartwig Amination | Pd(OAc)₂, X-Phos, Cs₂CO₃, Amine | C-N | Introduces amino groups | core.ac.uk |
| Negishi Coupling | Pd₂(dba)₃, X-Phos, Organozinc Reagent | C-C | Introduces aryl/alkyl groups | organic-chemistry.org |
| Heck Reaction | Pd(OAc)₂, Ligand, Base, Alkene | C-C | Introduces alkenyl groups | core.ac.uk |
Scaffolding in Complex Heterocyclic Synthesis
Beyond simple substitution, this compound serves as a structural scaffold for building more complex, fused heterocyclic systems. These larger molecules are often of significant interest in medicinal chemistry and materials science. By performing sequential reactions, chemists can build intricate molecular frameworks upon the initial pyridine ring.
A notable application is in the synthesis of azatetralones, where 3-bromo-5-chloro-pyridines act as key intermediates. google.com The synthesis can involve a sequence of reactions, such as a Grignard reaction for regiospecific displacement of a halo-substituent, followed by an intramolecular cyclization reaction (like Parham cycliacylation) to form the fused ring system. google.com Another significant example is the synthesis of β-carboline and aza-β-carboline analogs, which are important pharmacophores. core.ac.uk In these syntheses, a precursor like 5-bromo-2-propoxypyridine undergoes a Buchwald-Hartwig amination followed by an intramolecular Heck reaction, where the pyridine ring and its substituents form the core of the final multi-ring structure. core.ac.uk The ability to immobilize similar scaffolds, such as 2-chloro-5-bromopyridine, on a solid support further enhances their utility, enabling the generation of large libraries of pyridine-based compounds for screening and discovery. researchgate.net
Development of Organic Compounds for Materials Science
The pyridine nucleus is a fundamental component in many advanced materials due to its electronic properties and ability to coordinate with metals. This compound provides a tunable platform for designing and synthesizing novel organic materials with specific functions.
The nitrogen atom in the pyridine ring is a Lewis basic site capable of coordinating to transition metals. By functionalizing the ring, it is possible to create polydentate ligands that bind strongly to metal centers, forming stable organometallic complexes. These complexes are at the forefront of catalysis research.
For instance, brominated pyridines are precursors to complex nitrogen-based ligands used in ethylene (B1197577) oligomerization catalysts. unam.mx A synthetic route might involve converting a bromopyridine into a cyanopyridine, which is then used to construct a larger ligand structure, such as one combining 2,6-bis(imino)pyridine and (imino)pyridine moieties. unam.mx When these sophisticated ligands coordinate with metals like iron (Fe) or cobalt (Co), they form highly active catalysts. The electronic and steric properties of the substituents on the pyridine ring, which can be tuned starting from a building block like this compound, directly influence the activity and selectivity of the final catalyst. unam.mxmsu.edu
Pyridine-containing compounds, particularly bipyridines, are known to exhibit interesting photophysical properties, making them candidates for use in photoluminescent materials, dyes, and nonlinear optical (NLO) materials. researchgate.netresearchgate.net Homocoupling of two molecules of a halopyridine, such as this compound, can lead to the formation of substituted bipyridine systems.
Derivatives like 3,3'-dihydroxy-2,2'-bipyridine are studied for their photoluminescence and potential for ultrafast excited-state intramolecular proton transfer (ESIPT), properties desirable for molecular sensors and light-emitting devices. researchgate.net The synthesis of such compounds often relies on the coupling of appropriately substituted halopyridines. The specific substituents on the bipyridine core, originating from the starting building block, are crucial for tuning the electronic structure and thus the absorption and emission wavelengths of the final material. researchgate.net
Synthesis of Molecular Probes for Chemical Biology
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes at the molecular level. ucsd.edumdpi.com These probes often consist of a core scaffold, a reactive group for attaching to a target, and a reporter group, such as a fluorophore. ucsd.edu
This compound serves as an ideal starting scaffold for the synthesis of such probes. The halogenated positions provide reactive handles for introducing fluorophores or linking the molecule to other biological entities through established chemical reactions. For example, a molecule derived from this scaffold can be functionalized with an alkyne group, allowing it to be "clicked" onto an azide-modified biomolecule or fluorescent reporter using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". core.ac.ukmdpi.com
A key application is in target identification for new bioactive compounds. When a novel compound synthesized from a building block like this compound shows promising biological activity (e.g., as an antimicrobial), a probe version can be created. core.ac.uk This probe, containing a tag for visualization or capture, helps researchers identify the specific enzyme or receptor it interacts with inside a cell, thereby elucidating its mechanism of action. core.ac.uk This approach bridges synthetic chemistry with molecular biology, accelerating the development of new therapeutic agents.
Design of Inhibitors for Specific Molecular Targets (e.g., enzymes, receptors)
There is currently no specific information available in peer-reviewed scientific literature or patents that details the direct use of this compound in the design and synthesis of inhibitors for specific molecular targets such as enzymes or receptors. Although heterocyclic compounds, including pyridine derivatives, are a common feature in many biologically active molecules and enzyme inhibitors, dedicated studies focusing on this particular compound for such applications have not been identified.
Derivatization for Affinity-Based Probes
Similarly, a review of scientific databases does not yield any specific examples of this compound being derivatized to create affinity-based probes. Affinity-based probes are valuable tools in chemical biology for identifying and studying the interactions of proteins and other biomolecules. The development of such probes typically requires a molecule with a known or potential binding affinity for a target, which is then modified with a reporter tag (like biotin (B1667282) or a fluorescent group) and a reactive group. There is no published research to date that describes such modifications or applications for this compound.
Compound Information
Below is a table summarizing the basic chemical information for this compound.
| Property | Value |
| CAS Number | 1245646-07-4 |
| Molecular Formula | C8H9BrClNO |
| Synonyms | Not available |
Emerging Research Directions and Future Perspectives
Sustainable and Green Chemistry Approaches for Pyridine (B92270) Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. nih.govijarsct.co.in This is particularly relevant for the synthesis of widely used heterocyclic compounds like pyridines. Traditional methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. benthamscience.com Consequently, the focus has increasingly shifted towards green alternatives.
The use of ionic liquids (ILs) as both catalysts and solvents represents another significant advancement. benthamscience.com ILs are non-volatile and can be recycled, making them a sustainable alternative to traditional organic solvents. benthamscience.com They have been shown to improve the efficiency, yield, and selectivity of pyridine synthesis. benthamscience.com Similarly, deep eutectic solvents (DES) are being explored as non-toxic, biodegradable, and inexpensive media for pyridine synthesis. ijarsct.co.in
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, offering rapid reaction times and reduced energy consumption compared to conventional heating methods. ijarsct.co.inresearchgate.netnih.gov
| Green Chemistry Approach | Key Advantages | Example Application |
| Multicomponent Reactions | High synthetic efficiency, atom economy, reduced reaction times, eco-friendly. nih.gov | One-pot, four-component synthesis of pyridine derivatives. nih.gov |
| Ionic Liquids (ILs) | Recyclable, non-volatile, can act as both solvent and catalyst, improved yield and selectivity. benthamscience.com | Synthesis of various pyridine frameworks. benthamscience.com |
| Microwave-Assisted Synthesis | Reduced energy consumption, faster reaction times, higher yields. ijarsct.co.innih.gov | Synthesis of 3-pyridine derivatives. nih.gov |
| Solvent-Free Synthesis | Eliminates the use of hazardous solvents, reduces waste. nih.govresearchgate.net | Various pyridine derivative syntheses. researchgate.net |
| Green Catalysts | Recyclable, milder reaction conditions, high selectivity. nih.gov | Synthesis of novel pyridine derivatives. nih.gov |
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. mdpi.comresearchgate.netmdpi.com These features make it an attractive technology for the synthesis of pyridine scaffolds. mdpi.com
Continuous flow reactors can be employed for various reactions in pyridine synthesis, such as N-oxidation, which can be performed with higher efficiency and safety compared to batch processes. researchgate.net For example, the N-oxidation of pyridine derivatives has been successfully demonstrated using a packed-bed microreactor with a titanium silicalite catalyst and hydrogen peroxide, achieving high yields and demonstrating excellent operational stability. researchgate.net
The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have also been adapted to continuous flow processing using microwave flow reactors, allowing for the single-step synthesis of trisubstituted pyridines in good yields without the isolation of intermediates. researchgate.net The ability to couple individual reaction steps without intermediate purification is a significant advantage of multistep synthesis in flow. mdpi.com
| Flow Chemistry Application | Reaction Type | Key Findings |
| N-Oxidation of Pyridines | Catalytic Oxidation | High yields (up to 99%), safer and greener process, long-term catalyst stability. researchgate.net |
| Bohlmann-Rahtz Pyridine Synthesis | Cyclodehydration | Single-step synthesis of trisubstituted pyridines, good yields. researchgate.net |
| Hantzsch Dihydropyridine Synthesis | Condensation/Cyclization | High-yielding process readily transferable to continuous flow. researchgate.net |
| Synthesis of Pyridinium (B92312) Salts | Quaternization | Optimized reaction yield and production rate using Bayesian optimization. nih.gov |
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity and operation under mild conditions. ijarsct.co.in The development of chemoenzymatic approaches, which combine chemical synthesis with biocatalysis, offers powerful strategies for the synthesis of complex molecules. acs.org
While nature has not yet provided a specific biocatalyst for the direct asymmetric dearomatization of pyridines, researchers have developed innovative chemoenzymatic cascades. acs.org For instance, a stereoselective one-pot amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines into stereo-defined piperidines, which are important precursors for pharmaceuticals. acs.org
Furthermore, whole-cell biocatalysis has been employed for the efficient synthesis of valuable pyridine intermediates. A notable example is the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, offering a more sustainable alternative to traditional multi-step organic synthesis. ethz.ch The production of pyridine synthons through the biotransformation of benzene (B151609) precursors and their subsequent cyclization with nitrogen nucleophiles has also been explored, yielding pyridines in high percentages. researchgate.net
Chemo- and Regioselective Functionalization of Polyhalogenated Pyridines
The selective functionalization of polyhalogenated pyridines is crucial for the synthesis of complex, highly substituted pyridine derivatives. The different reactivity of halogen substituents at various positions on the pyridine ring allows for sequential and controlled modifications.
A significant challenge in pyridine chemistry is the direct, position-selective functionalization of the pyridine core. nih.gov Historically, this has been achieved using pre-functionalized starting materials to control regioselectivity. nih.gov However, recent advancements have focused on developing methods for the direct C-H functionalization of pyridines. For example, the use of a maleate-derived blocking group has enabled the selective Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov
For polyhalogenated pyridines, selective magnesiation using reagents like TMPMgCl·LiCl has proven to be a powerful tool for regioselective functionalization. researchgate.net This method allows for the introduction of various electrophiles at specific positions on the pyrimidine (B1678525) ring, a related nitrogen-containing heterocycle, demonstrating the potential for similar applications in pyridine chemistry. researchgate.net The development of designed phosphine (B1218219) reagents has also enabled the selective halogenation of pyridine C-H bonds at the 4-position through the formation and subsequent displacement of phosphonium (B103445) salts. acs.org
The principles of regioselective C-H functionalization have also been extensively studied in the context of quinolines, which contain a pyridine ring fused to a benzene ring. mdpi.comnih.gov These studies, often employing transition metal catalysis, provide valuable insights into controlling selectivity in the functionalization of the pyridine moiety. mdpi.comnih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes, the planning of synthetic routes, and the optimization of reaction conditions. nih.govjetir.orgrjptonline.orgmdpi.com These computational tools are being increasingly applied to the synthesis of complex molecules, including pyridine derivatives.
For retrosynthesis, AI algorithms can propose synthetic routes to target molecules, which can then be evaluated by chemists. nih.govarxiv.org This accelerates the process of drug discovery and materials development by identifying optimal reaction pathways. jetir.org
Furthermore, ML algorithms can be coupled with automated synthesis platforms to optimize reaction conditions in real-time. Bayesian optimization, for example, has been used to simultaneously optimize the reaction yield and production rate in the continuous flow synthesis of pyridinium salts. nih.gov This human-in-the-loop approach allows for interactive machine learning to guide experimental design. nih.gov
| AI/ML Application | Description | Impact on Pyridine Synthesis |
| Forward Reaction Prediction | Predicts the product of a chemical reaction given the reactants and reagents. nih.govmdpi.com | Enables rapid screening of potential reactions and conditions for synthesizing pyridine derivatives. |
| Retrosynthesis Planning | Proposes a sequence of reactions to synthesize a target molecule from available starting materials. arxiv.org | Accelerates the design of synthetic routes to complex pyridines. |
| Reaction Optimization | Optimizes reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and efficiency. nih.gov | Improves the efficiency and sustainability of pyridine synthesis, particularly in flow chemistry setups. nih.gov |
| Automated Synthesis | Integrates AI-driven planning and optimization with robotic systems for autonomous synthesis. nih.gov | Enables high-throughput synthesis and discovery of novel pyridine-based compounds. |
Exploration of Novel Reactivity Patterns under Unconventional Conditions (e.g., mechanochemistry, sonochemistry)
Unconventional activation methods, such as mechanochemistry (grinding or milling) and sonochemistry (use of ultrasound), offer alternative energy inputs for chemical reactions, often leading to novel reactivity and improved sustainability by reducing or eliminating the need for solvents. illinois.edursc.org
Mechanochemistry is increasingly viewed as a greener alternative to solution-phase synthesis. illinois.edu The mechanical force applied during grinding can induce chemical reactions in the solid state, often with different selectivity compared to traditional methods. While the application of mechanochemistry to organic and organometallic synthesis is a relatively new area, it holds significant promise for the synthesis of pyridine derivatives. illinois.edu
Sonochemistry utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. illinois.edunih.gov The extreme temperatures and pressures generated within the collapsing bubbles can lead to unique chemical transformations. illinois.edu Sonication can also enhance mixing and mass transfer, which can be beneficial for heterogeneous reactions. nih.gov The interplay between mechanochemical and sonochemical effects can lead to similar chemical outcomes, such as the generation of defects and amorphization in solid materials. illinois.edu The application of these techniques to pyridine synthesis could unlock new reaction pathways and provide access to novel molecular architectures.
Design and Synthesis of Advanced Pyridine-Based Architectures with Tunable Properties
The strategic design and synthesis of complex, functional molecules are foundational to advancements in materials science, medicinal chemistry, and catalysis. Within this context, pyridine-based architectures are of significant interest due to the unique electronic properties and coordination capabilities of the pyridine ring. Highly substituted pyridines, such as 5-Bromo-3-chloro-2-propoxypyridine, serve as exceptionally versatile building blocks for constructing these advanced architectures. The distinct arrangement and electronic nature of the substituents—a bromo group, a chloro group, and a propoxy group—provide multiple reaction sites with differential reactivity, enabling the programmed and regioselective synthesis of complex molecular systems with precisely tunable properties.
The key to the utility of this compound lies in the differential reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. It is well-established that the reactivity of aryl halides in common palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, follows the general trend I > Br > Cl. This reactivity gradient allows for the selective functionalization of the more reactive C-Br bond at the 5-position while leaving the more robust C-Cl bond at the 3-position intact for subsequent transformations. This stepwise approach is crucial for the controlled assembly of dissymmetric bi-aryl or multi-substituted pyridine derivatives, which would be challenging to achieve with symmetrically substituted precursors.
For instance, a Suzuki coupling reaction can be performed under conditions optimized for the activation of the C-Br bond, allowing for the introduction of a specific aryl or heteroaryl group at the 5-position. The resulting 3-chloro-2-propoxy-5-arylpyridine intermediate can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the 3-position. This synthetic strategy opens a pathway to a vast array of complex structures from a single, readily accessible starting material.
The 2-propoxy group also plays a critical role. As an electron-donating group, it modulates the electronic properties of the pyridine ring, influencing not only the reactivity of the halogen sites but also the photophysical and electronic characteristics of the final architecture. Furthermore, the propoxy group enhances the solubility of the compound and its derivatives in common organic solvents, which is a significant practical advantage for both synthesis and the processing of materials for applications such as organic light-emitting diodes (OLEDs).
The ability to selectively introduce different functional groups at the 3- and 5-positions provides a powerful tool for tuning the material's properties. By carefully selecting the moieties to be introduced, researchers can systematically alter the electronic, steric, and photophysical characteristics of the final molecule. For example, attaching an electron-donating group at one position and an electron-withdrawing group at another can create a "push-pull" system, leading to molecules with significant intramolecular charge transfer character, which is desirable for applications in non-linear optics or as fluorescent probes.
The table below illustrates how the choice of substituent, introduced via regioselective cross-coupling at the 5- and 3-positions of the 2-propoxypyridine (B3200643) core, can be used to tune specific molecular properties.
| Position | Substituent Type | Example Substituent | Potential Impact on Properties |
| 5-Position | Electron-Donating | Methoxy-phenyl | Increases HOMO level, shifts emission to longer wavelengths (red-shift) |
| Electron-Withdrawing | Cyano-phenyl | Lowers LUMO level, enhances electron-accepting character | |
| Extended Conjugation | Naphthyl, Pyrenyl | Narrows the HOMO-LUMO gap, increases fluorescence quantum yield | |
| 3-Position | Bulky/Sterically Hindering | tert-Butylphenyl | Induces torsional strain, potentially leading to thermally activated delayed fluorescence (TADF) |
| Metal-Coordinating | Pyrazolyl, Bipyridyl | Creates ligands for forming metal complexes with specific catalytic or photoluminescent properties researchgate.net | |
| Polymerizable Group | Vinyl, Thienyl | Acts as a monomer for the synthesis of conjugated polymers for organic electronics |
This strategic functionalization allows for the rational design of molecules tailored for specific purposes. For example, the synthesis of pyridinophane macrocycles can be achieved by incorporating appropriate linking groups, leading to hosts for molecular recognition or as precursors for novel catalysts. nih.gov The modification of the pyridine ring with different functional groups has been shown to provide a regulatory handle on the electronic properties of metal centers in complexes, thereby tuning their catalytic activity in C-C coupling reactions. nih.gov
Q & A
Basic Research Questions
Q. What are effective strategies for synthesizing 5-Bromo-3-chloro-2-propoxypyridine, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce substituents. For the propoxy group, employ alkoxylation via a Williamson ether synthesis under basic conditions (e.g., NaH in DMF). Optimize temperature (80–120°C) and reaction time (12–24 hours) to balance yield and purity. Monitor regioselectivity using thin-layer chromatography (TLC) or LC-MS .
- Key Considerations : Halogen (Br/Cl) reactivity differences influence substitution order. Bromine typically reacts faster than chlorine in SNAr, so sequential substitution may be required. Ensure anhydrous conditions to avoid hydrolysis of intermediates .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Analytical Workflow :
NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT-based tools) to verify substituent positions.
Mass Spectrometry : Use high-resolution LC-MS to confirm molecular weight (expected: ~265.5 g/mol).
Elemental Analysis : Validate Br/Cl content via combustion analysis or X-ray fluorescence (XRF).
- Cross-Validation : Cross-reference with spectral databases (e.g., PubChem) for analogous halogenated pyridines .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing this compound for drug discovery?
- Regioselective Substitution :
- Bromine vs. Chlorine Reactivity : Bromine is more reactive in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use Cl-selective conditions (e.g., Cu-mediated Ullmann coupling) for targeted modifications .
- Directed Ortho-Metalation : Employ directing groups (e.g., methoxy) to control functionalization at specific positions. Remove or replace directing groups post-reaction .
Q. How do steric and electronic effects influence the stability of this compound under varying pH and temperature conditions?
- Stability Profiling :
pH-Dependent Degradation : Test aqueous stability across pH 2–12 (37°C, 24 hours). Halogenated pyridines are prone to hydrolysis under strong acidic/basic conditions.
Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Propoxy groups may lower thermal stability compared to methoxy analogs .
- Mitigation Strategies : Store compounds under inert atmospheres (N/Ar) and avoid prolonged exposure to light or moisture .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- In Silico Tools :
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. Bromine typically shows higher electrophilicity than chlorine.
- Docking Studies : Model interactions with catalytic systems (e.g., Pd(0) complexes) to predict coupling efficiency.
- Validation : Compare predicted vs. experimental yields for Suzuki couplings with aryl boronic acids .
Data Contradictions & Validation
Q. How should researchers resolve discrepancies in reported synthetic yields for halogenated pyridine derivatives?
- Root-Cause Analysis :
- Catalyst Purity : Trace Pd or Cu impurities in commercial catalysts can skew yields. Use freshly prepared catalysts or ultrapure reagents.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance SNAr but degrade sensitive intermediates. Test alternatives like THF or toluene .
Applications in Medicinal Chemistry
Q. What role does this compound play as a scaffold in kinase inhibitor design?
- Functionalization Pathways :
- Br/Cl as Leaving Groups : Replace halogens with heterocycles (e.g., pyrazole, triazole) via cross-coupling to modulate target affinity.
- Propoxy as a Solubility Modifier : The propyl chain enhances membrane permeability compared to shorter alkoxy groups.
Analytical Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
